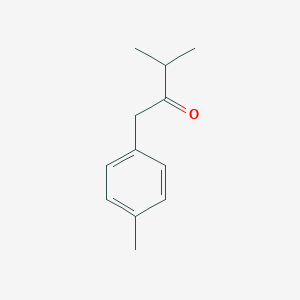
p-Tolyl isobutyrate
概要
説明
チロキシンは、一般的にT4として知られており、甲状腺によって産生されるホルモンです。これは、代謝の調節に重要な役割を果たすチロシンベースのホルモンです。 T4は部分的にヨウ素で構成されており、ヒトの体内のすべての細胞の適切な発達と分化に不可欠です .
準備方法
合成経路と反応条件: チロキシンは、チロシン残基をヨウ素化することにより、実験室で合成することができます。このプロセスには、チロシンをモノヨードチロシンとジヨードチロシンに変換し、その後それらを結合させてチロキシンを形成することが含まれます。 反応条件には、通常、ヨウ素と酸化剤の使用が含まれます .
工業生産方法: 工業環境では、チロキシンは同様のヨウ素化プロセスによって生成されます。生産には、チロシンが制御された条件下でヨウ素化され、高収率と純度が確保される大型反応器の使用が含まれます。 最終製品はその後、精製され、医療用として配合されます .
化学反応の分析
反応の種類: チロキシンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: チロキシンは、酸化されてさまざまな代謝産物を形成することができます。
還元: これは、生物学的により活性なトリヨードチロニン(T3)に還元することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 生体系の脱ヨウ素化酵素。
置換: 制御された条件下でのハロゲン化剤.
形成される主な生成物:
トリヨードチロニン(T3): チロキシンを還元することで形成されます。
リバースT3: チロキシンを脱ヨウ素化することで生成される不活性型.
科学研究への応用
チロキシンは、科学研究において多くの用途があります。
化学: さまざまな分析技術における標準として使用されます。
生物学: 細胞代謝と発達における役割について研究されています。
医学: 甲状腺機能低下症やその他の甲状腺関連疾患の治療に使用されます。
科学的研究の応用
Thyroxine has numerous applications in scientific research:
Chemistry: Used as a standard in various analytical techniques.
Biology: Studied for its role in cellular metabolism and development.
Medicine: Used to treat hypothyroidism and other thyroid-related disorders.
Industry: Employed in the production of thyroid hormone replacement therapies.
作用機序
チロキシンは、標的組織でトリヨードチロニン(T3)に変換されることでその効果を発揮します。T3はその後、細胞核の甲状腺ホルモン受容体に結合し、代謝を調節する特定の遺伝子の活性化につながります。 分子標的は、エネルギー産生と利用に関与するさまざまな酵素とタンパク質を含みます .
類似の化合物との比較
類似の化合物:
トリヨードチロニン(T3): チロキシンよりも強力ですが、半減期が短いです。
リバースT3: チロキシンの一種で、不活性です。
レボチロキシン: 医療治療で使用されるチロキシンの人工型.
ユニークさ: チロキシンは、その安定性と長い半減期により、長期的なホルモン補充療法に適しており、ユニークです。 より活性なトリヨードチロニン(T3)に変換できるため、代謝プロセスの正確な調節が可能になります .
類似化合物との比較
Triiodothyronine (T3): More potent than thyroxine but has a shorter half-life.
Reverse T3: An inactive form of thyroxine.
Levothyroxine: A synthetic form of thyroxine used in medical treatments.
Uniqueness: Thyroxine is unique due to its stability and long half-life, making it suitable for long-term hormone replacement therapy. Its ability to be converted to the more active triiodothyronine (T3) allows for precise regulation of metabolic processes .
特性
IUPAC Name |
(4-methylphenyl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11(12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSFGGDKACIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, fruity odour | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.997 | |
| Record name | p-Tolyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/580/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-93-5 | |
| Record name | 4-Methylphenyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 4-methylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-tolyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-CRESYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H719PT14T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Tolyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037708 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the safety of p-tolyl isobutyrate?
A1: The provided research abstract from Semantic Scholar focuses on the safety assessment of this compound as a fragrance ingredient. [] While the abstract itself doesn't detail the findings, it suggests that the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. This likely involved evaluating its toxicological profile and potential for human health impacts. To gain a comprehensive understanding of the safety findings, it is recommended to refer to the complete research paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B93145.png)

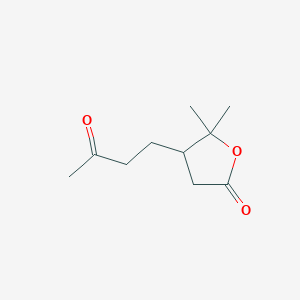
![[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane](/img/structure/B93151.png)
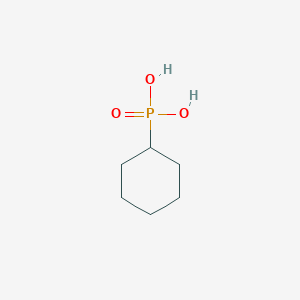
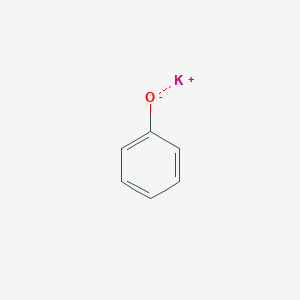
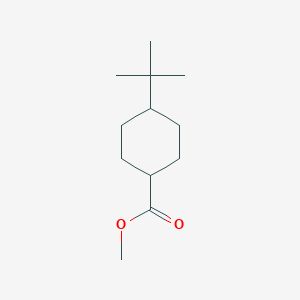


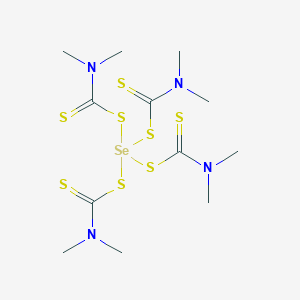
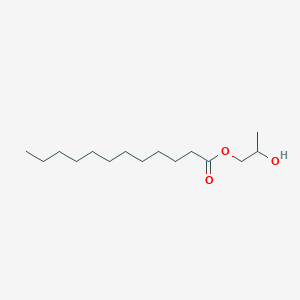

![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
